2-(4-CHLOROBENZOYL)-6-(3-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorobenzoyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridin-3-amine is a heterocyclic compound that belongs to the class of thienopyridines. This compound is characterized by the presence of a thieno[2,3-b]pyridine core structure, which is substituted with a 4-chlorobenzoyl group and a 3-methoxyphenyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzoyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridin-3-amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thieno[2,3-b]pyridine Core: The thieno[2,3-b]pyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative and a thiophene derivative. This step often requires the use of a strong acid catalyst and elevated temperatures.
Introduction of the 4-Chlorobenzoyl Group: The 4-chlorobenzoyl group can be introduced through a Friedel-Crafts acylation reaction. This reaction involves the use of 4-chlorobenzoyl chloride and a Lewis acid catalyst, such as aluminum chloride, to facilitate the acylation of the thieno[2,3-b]pyridine core.
Introduction of the 3-Methoxyphenyl Group: The 3-methoxyphenyl group can be introduced through a nucleophilic substitution reaction. This step involves the use of a suitable nucleophile, such as 3-methoxyphenylamine, and appropriate reaction conditions to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorobenzoyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may yield reduced derivatives with altered oxidation states.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorobenzoyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridin-3-amine has several scientific research applications, including:
Organic Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor for various functionalized derivatives.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Wirkmechanismus
The mechanism of action of 2-(4-chlorobenzoyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The molecular pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Chlorobenzoyl)-6-phenylthieno[2,3-b]pyridin-3-amine: Similar structure but lacks the methoxy group.
2-(4-Methylbenzoyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridin-3-amine: Similar structure but has a methyl group instead of a chlorine atom.
2-(4-Chlorobenzoyl)-6-(3-hydroxyphenyl)thieno[2,3-b]pyridin-3-amine: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
The presence of both the 4-chlorobenzoyl and 3-methoxyphenyl groups in 2-(4-chlorobenzoyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridin-3-amine imparts unique chemical and physical properties to the compound
Eigenschaften
Molekularformel |
C21H15ClN2O2S |
---|---|
Molekulargewicht |
394.9g/mol |
IUPAC-Name |
[3-amino-6-(3-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C21H15ClN2O2S/c1-26-15-4-2-3-13(11-15)17-10-9-16-18(23)20(27-21(16)24-17)19(25)12-5-7-14(22)8-6-12/h2-11H,23H2,1H3 |
InChI-Schlüssel |
IZCMACDQBZGQDX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC=C(C=C4)Cl)N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC=C(C=C4)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.